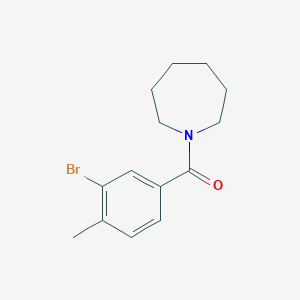![molecular formula C17H17NO4 B5705676 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as Meclofenoxate, is a nootropic drug that is used to improve memory and cognitive function. It was first synthesized in the 1960s by scientists at the French pharmaceutical company, Union Chimique Belge. Since then, it has been extensively studied for its potential applications in treating cognitive disorders such as Alzheimer's disease and dementia.
作用机制
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide works by increasing the availability of acetylcholine, a neurotransmitter that is important for memory and cognitive function. It does this by increasing the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine. 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide also increases the uptake of choline, a precursor to acetylcholine, into neurons.
Biochemical and Physiological Effects
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide has been shown to have a number of biochemical and physiological effects. It increases the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine. It also increases the uptake of choline into neurons. In addition, 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide has been shown to increase the density of muscarinic receptors, which are involved in the regulation of acetylcholine release.
实验室实验的优点和局限性
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied for its potential applications in treating cognitive disorders such as Alzheimer's disease and dementia. However, there are also some limitations to its use in lab experiments. It has been shown to have some toxicity at high doses and there is some concern about its potential long-term effects.
未来方向
There are a number of future directions for research on 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide. One area of research is the potential use of 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of research is the potential use of 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide in improving cognitive function in healthy individuals. There is also potential for research on the mechanism of action of 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide and its effects on other neurotransmitters and receptors in the brain.
合成方法
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-nitro-2-methylphenol. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(4-chloro-3-nitro-2-methylphenoxy)acetate. Hydrolysis of this compound with sodium hydroxide results in the formation of 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid.
科学研究应用
5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide has been extensively studied for its potential applications in treating cognitive disorders such as Alzheimer's disease and dementia. It has been shown to improve memory and cognitive function in both animal and human studies. 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acide works by increasing the availability of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
属性
IUPAC Name |
5-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-7-8-14(13(9-11)17(20)21)18-16(19)10-22-15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDPVWHJJLADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)


![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)




![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)